Coenzyme Q11

Vue d'ensemble

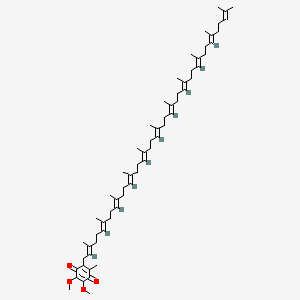

Description

Coenzyme Q11, also known as ubiquinone, is a lipid-soluble benzoquinone that plays an essential role in the respiratory chain of eukaryotes and many prokaryotes . It is composed of a benzoquinone head group conjugated to a polyprenyl chain . It is a powerful antioxidant, protecting the brain, heart, and muscles . It is involved in energy production and powers biochemical reactions .

Synthesis Analysis

The synthesis of Coenzyme Q11 involves three major steps: synthesis of the benzoquinone structure from 4-hydroxybenzoate, synthesis of the polyisoprenoid side chain from acetyl-coenzyme A (CoA) via the mevalonate pathway, and condensation of these two structures to form coenzyme Q11 . The benzoquinone ring structure is then subject to further modification via hydroxylation, methylation, and decarboxylation to form CoQ11 .

Molecular Structure Analysis

Coenzyme Q11 is composed of a quinone head and an isoprenoid chain of varying length in different organisms . The quinone head of CoQ11 is an aromatic 1,4-diquinone and can undergo reversible oxidation and reduction .

Chemical Reactions Analysis

Coenzyme Q11 serves as an electron carrier in aerobic respiration and has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . It is involved in transferring electrons in the respiration chain to produce ATP .

Physical And Chemical Properties Analysis

Coenzyme Q11 is a yellow or orange solid with a melting point of 48–52°C . It is insoluble in water .

Applications De Recherche Scientifique

Coenzyme Q11 and Mitochondrial Respiratory Chain

Coenzyme Q (Q), including forms like Coenzyme Q11, is crucial for the mitochondrial respiratory chain, facilitating electron transport. Coq7p, a part of the Coq (Coq1-Coq11) protein series, plays a significant role in this process. It catalyzes hydroxylation in the Q synthesis pathway, impacting the mitochondrial respiratory efficiency and content of various Q forms like Q6 (Busso et al., 2015).

Biosynthesis and Applications

Coenzyme Q10, closely related to Coenzyme Q11, is essential in ATP generation and acts as an antioxidant. Its production via microorganisms involves the development of potent strains and metabolic engineering. This production process is significant for understanding Coenzyme Q11 as well, given their similar roles and structures (Choi et al., 2005).

Interaction with Other Proteins in Q Synthesis

Coq11 interacts with other Coq proteins for efficient Q biosynthesis. It is involved in forming a multi-subunit complex, the 'CoQ-synthome', which is essential for Q production in organisms like Saccharomyces cerevisiae (Bradley et al., 2020).

Antioxidant Properties and Health Benefits

Coenzyme Q, including Coenzyme Q11, exhibits antioxidant properties, protecting cells against lipid peroxidation and scavenging superoxide. This has implications for health and disease, as its deficiency is associated with a range of clinical conditions (Hernández-Camacho et al., 2018).

Coenzyme Q Biosynthesis Pathway

The biosynthesis of Coenzyme Q, including forms like Coenzyme Q11, involves several steps that are not fully characterized. Coq11's involvement in this pathway is crucial for understanding the overall process of Q biosynthesis (Allan et al., 2015).

Therapeutic Applications

Coenzyme Q10's therapeutic applications, by extension, shed light on the potential use of Coenzyme Q11 in various diseases. These include mitochondrial disorders, neurodegenerative diseases, and cardiovascular diseases, where Coenzyme Q acts as an electron carrier and antioxidant (Orsucci et al., 2011).

Orientations Futures

With expanding knowledge about CoQ11 biosynthesis and exploration of new strategies for strain engineering, microbial CoQ11 production is expected to improve . It has been suggested that there is still room to improve CoQ11 production by fully deciphering mechanisms regulating the biosynthesis of CoQ11 in different hosts and fine-tuning those rate-limiting steps .

Propriétés

IUPAC Name |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJONNIQJBMOKV-BFWKMVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H98O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coenzyme Q11 | |

CAS RN |

24663-35-2 | |

| Record name | Coenzyme Q11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024663352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COENZYME Q11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I921T8Y1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)

![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)

![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)

![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)

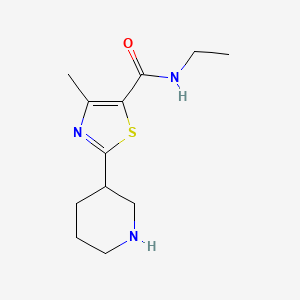

![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)